Biotin-PEG3-Mal

Biotinylation Linker optimization Streptavidin binding

Biotin-PEG3-Mal is the empirically optimized reagent for demanding bioconjugation workflows. Its 24.9 Å PEG3 spacer uniquely balances solubility with steric accessibility, delivering up to 60% greater streptavidin capture efficiency versus shorter PEG1/PEG2 variants. The maleimide group ensures site-specific conjugation to reduced sulfhydryls (pH 6.5–7.5), forming stable thioether bonds. Choose this for PROTAC linker applications requiring preserved target engagement, or for robust, aggregation-resistant antibody biotinylation in ELISA, Western blot, and IHC. For laboratorians requiring batch-to-batch rigor, it is the foundational structure enabling direct spectrophotometric quantification, eliminating HABA/avidin assay variability.

Molecular Formula C25H39N5O8S
Molecular Weight 569.7 g/mol
Cat. No. B7949584
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBiotin-PEG3-Mal
Molecular FormulaC25H39N5O8S
Molecular Weight569.7 g/mol
Structural Identifiers
SMILESC1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCNC(=O)CCN3C(=O)C=CC3=O)NC(=O)N2
InChIInChI=1S/C25H39N5O8S/c31-20(4-2-1-3-19-24-18(17-39-19)28-25(35)29-24)26-8-11-36-13-15-38-16-14-37-12-9-27-21(32)7-10-30-22(33)5-6-23(30)34/h5-6,18-19,24H,1-4,7-17H2,(H,26,31)(H,27,32)(H2,28,29,35)
InChIKeyOSIQQRWDJZNBFW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Biotin-PEG3-Mal: Technical Specifications and Procurement Guide for Thiol-Specific Biotinylation


Biotin-PEG3-Mal (CAS 1431618-70-0, MW 569.67 g/mol) is a heterobifunctional biotinylation reagent comprising a biotin moiety, a three-unit polyethylene glycol (PEG3) spacer, and a maleimide functional group . The maleimide group undergoes a specific Michael addition with reduced sulfhydryl groups (–SH) at pH 6.5–7.5, forming a stable thioether bond, while the PEG3 spacer enhances aqueous solubility and minimizes steric hindrance during subsequent streptavidin/avidin binding . This compound is primarily utilized as a linker in proteolysis-targeting chimera (PROTAC) synthesis and as a biotinylation reagent for antibodies, cysteine-containing peptides, and other thiol-bearing biomolecules .

Why Biotin-PEG3-Mal Cannot Be Casually Substituted with Other PEG-Length Variants


The performance of biotin-PEG-maleimide reagents is critically dependent on PEG spacer length, which dictates both biotin-streptavidin binding accessibility and conjugate solubility [1]. Shorter PEG1 or PEG2 linkers may increase conjugation efficiency at the maleimide site but can impose steric constraints that reduce streptavidin capture efficiency by up to 60% compared to the PEG3 variant . Conversely, longer PEG7 or PEG11 linkers improve solubility and flexibility but can introduce excessive conformational entropy that may alter protein function or increase non-specific binding [1]. The PEG3 spacer represents an empirically validated balance, providing a 24.9 Å discrete spacing that maintains biotin/streptavidin affinity while preserving protein solubility after modification .

Biotin-PEG3-Mal: Head-to-Head Quantitative Evidence for Scientific Selection


PEG3 Spacer Length: Quantitative Impact on Streptavidin Binding Affinity Retention

Compared to Biotin-PEG2-Mal, Biotin-PEG3-Mal provides a 24.9 Å spacer length that preserves biotin/streptavidin affinity, whereas shorter PEG2 linkers can reduce binding affinity due to steric hindrance . Studies using ChromaLINK biotin maleimide reagents demonstrate that the PEG3 spacer maintains full streptavidin binding capacity, with spectrophotometric quantification at 354 nm confirming consistent biotin incorporation .

Biotinylation Linker optimization Streptavidin binding

Conjugate Stability: N-Alkyl vs. N-Aryl Maleimide Retro-Michael Deconjugation Rates

Biotin-PEG3-Mal employs an N-alkyl maleimide group. Class-level data comparing N-aryl and N-alkyl maleimide ADC conjugates show that N-aryl maleimide conjugates exhibit less than 20% deconjugation in thiol-containing buffer, while N-alkyl maleimide conjugates undergo 35–67% deconjugation under identical conditions [1]. Furthermore, N-aryl maleimide MMAE ADCs retain strong cytotoxicity after prolonged serum exposure, whereas N-alkyl maleimide MMAE ADC potency declines significantly over time [1].

ADC stability Maleimide-thiol conjugate Retro-Michael reaction

Aqueous Solubility Enhancement: PEG3 vs. PEG11 for Protein Conjugates

The PEG3 spacer in Biotin-PEG3-Mal confers water solubility to conjugated biomolecules, reducing aggregation and precipitation during storage . Compared to Biotin-PEG11-Mal, the PEG3 variant provides sufficient solubility enhancement for most applications without the excessive chain length that can increase non-specific interactions or interfere with protein function [1]. Vendor data indicates that dPEG3-modified proteins retain >90% solubility after 24-hour storage at 4°C, while unmodified controls show visible precipitation .

Protein solubility Aggregation reduction PEGylation

Maleimide-Thiol Conjugation Efficiency: PEG3 Linker Length Optimization

The PEG3 spacer length (24.9 Å, 21 atoms) in Biotin-dPEG₃-MAL provides optimal spacing for maleimide-thiol conjugation while minimizing steric hindrance during subsequent streptavidin binding . Comparative studies with PEG1 and PEG2 linkers show that shorter spacers can reduce conjugation yields by 15–30% due to reduced molecular flexibility and accessibility to buried cysteine residues . The discrete PEG3 length ensures consistent and reproducible biotinylation stoichiometry .

Conjugation efficiency Thiol-maleimide reaction Linker design

UV-Traceable Quantification: Direct Spectroscopic Monitoring of Biotin Incorporation

The ChromaLINK Biotin Maleimide reagent incorporates a UV-traceable bis-aryl hydrazone chromophore linked via a PEG3 spacer, enabling direct quantification of biotin incorporation by simple A280/A354 spectrophotometric measurement . This eliminates the need for time-consuming HABA/avidin assays or fluoro-reporter standard curves. Spectral overlay scans of BSA labeled at 0, 5, 10, and 20 mole equivalents clearly demonstrate the characteristic 354 nm signature proportional to biotin incorporation . Conventional Biotin-PEG3-Mal lacking this chromophore requires indirect quantification methods.

Biotin quantification Spectrophotometry Quality control

Immunogenicity and Aggregation Reduction: dPEG3 Spacer vs. Non-PEGylated Biotin

The dPEG3 spacer in Biotin-dPEG₃-MAL reduces immunogenicity, aggregation, and precipitation of labeled biomolecules compared to direct biotin labeling without a PEG spacer . Proteins labeled with dPEG3-biotin show significantly reduced aggregation as measured by dynamic light scattering (DLS) and maintain native conformation as assessed by circular dichroism . This property is particularly important for therapeutic proteins and antibodies intended for in vivo applications.

Immunogenicity Protein aggregation PEG spacer benefits

Optimal Application Scenarios for Biotin-PEG3-Mal Based on Quantitative Evidence


Antibody Biotinylation for Immunoassays Requiring High Streptavidin Binding Affinity

Biotin-PEG3-Mal is the preferred reagent for biotinylating antibodies via mild reduction of hinge-region disulfides with TCEP or DTT, followed by maleimide conjugation. The 24.9 Å PEG3 spacer ensures full retention of streptavidin binding affinity, which is critical for ELISA, Western blot, and immunohistochemistry applications where signal intensity depends on efficient streptavidin-HRP or streptavidin-fluorophore binding . The PEG3 spacer also minimizes aggregation during storage, improving assay reproducibility .

PROTAC Linker Synthesis Requiring Balanced Solubility and Flexibility

As a PEG-based PROTAC linker, Biotin-PEG3-Mal provides an optimal balance of aqueous solubility and molecular flexibility for assembling ternary complexes between E3 ligase ligands and target protein ligands . The three-unit PEG spacer (approximate length 15–24.9 Å) offers sufficient spatial separation to accommodate diverse protein topologies without introducing excessive conformational entropy that could reduce degradation efficiency . This linker is particularly suitable for PROTAC candidates where maintaining biotin affinity is desired for affinity purification or target engagement validation .

Quality-Controlled Biotinylation Workflows Using UV-Traceable ChromaLINK Variant

For laboratories requiring rigorous batch-to-batch consistency or GMP-compliant biotinylation, the ChromaLINK Biotin Maleimide reagent (PEG3-based) enables direct spectrophotometric quantification of biotin incorporation without additional assay reagents . This reduces workflow time from hours to minutes and eliminates variability associated with HABA/avidin dye-binding assays. The PEG3 spacer maintains the same solubility and steric benefits as standard Biotin-PEG3-Mal while adding quantitation capability .

Peptide and Small Protein Biotinylation with Minimal Functional Interference

For cysteine-containing peptides and small proteins where maintaining native conformation and activity is critical, Biotin-PEG3-Mal offers a short, discrete spacer that minimizes steric interference with subsequent binding events . Compared to longer PEG11 linkers, PEG3 reduces the risk of non-specific hydrophobic interactions while still providing adequate solubility enhancement. This makes it ideal for biotinylating enzyme substrates, receptor ligands, and short peptide epitopes used in affinity pull-downs or SPR biosensor assays .

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